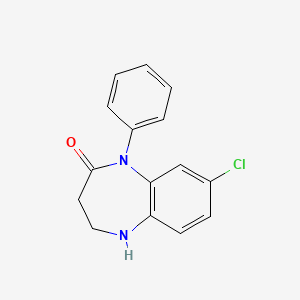

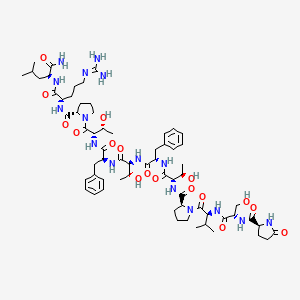

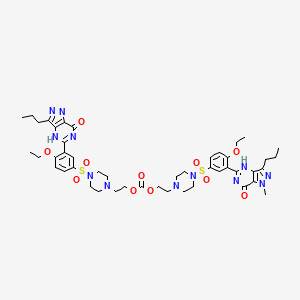

DES(2-oxo-tetrahydropyrimidinyl)-2-oxo-4-hydroxy-tetrahydropyrimidinyl lopinavir

Overview

Description

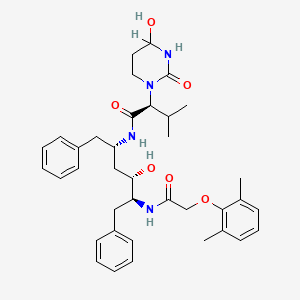

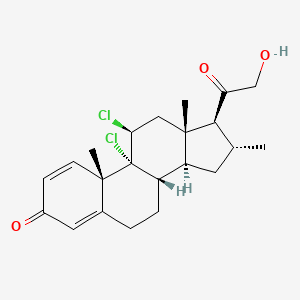

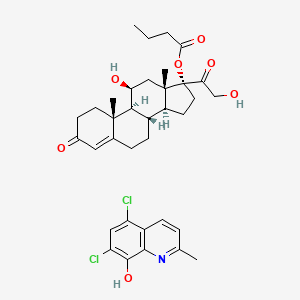

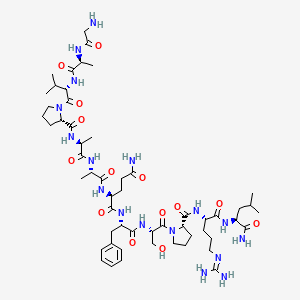

Lopinavir is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group . It is an antiretroviral of the protease inhibitor class, used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir .

Synthesis Analysis

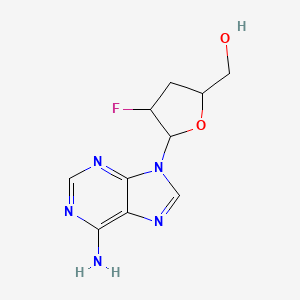

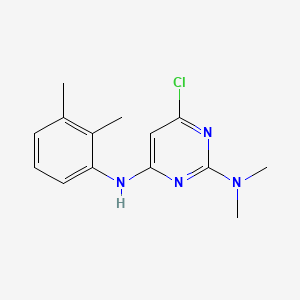

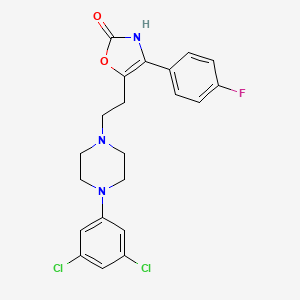

A series of novel HIV-1 protease inhibitors based on two pseudosymmetric dipeptide isosteres have been synthesized and evaluated . The inhibitors were designed by incorporating N-phenyloxazolidinone-5-carboxamides into the hydroxyethylene and (hydroxyethyl)hydrazine dipeptide isosteres as P2 and P2’ ligands .Molecular Structure Analysis

The crystal structure of lopinavir bound to wild type HIV-1 protease has been determined . A comparison of the inhibitor-protease structures with the LPV-protease structure provides valuable insight into the binding mode of the new inhibitors to the protease enzyme .Physical And Chemical Properties Analysis

The molecular formula of Lopinavir is C37H48N4O5 and its molecular weight is 628.8 g/mol .Scientific Research Applications

Treatment of COVID-19

Lopinavir/Ritonavir has been considered for the treatment of COVID-19 . In the first phase of the disease, when viral replication plays a pivotal pathogenetic role, antiviral drugs like Lopinavir/Ritonavir could be crucial in limiting viral-induced organ damage . A retrospective matched cohort study conducted in Hong Kong showed that the addition of Lopinavir/Ritonavir as initial treatment in patients was associated with a reduction of the overall death rate and intubation rate .

Human Immunodeficiency Virus (HIV) Treatment

Lopinavir/Ritonavir is a human immunodeficiency virus (HIV) antiviral combination . It has been used in the treatment of HIV to prevent the virus from multiplying in your body.

Research in Antiviral Efficacy

Lopinavir/Ritonavir has been used in research studies to evaluate its efficacy and safety in the treatment of various viral diseases . This includes studies on its use alone or in combination with other treatments.

Combination Therapy Research

Lopinavir/Ritonavir is often used in combination with other drugs in research to enhance the efficacy of treatment. For instance, it has been used with interferon for the treatment of COVID-19 .

Meta-Analysis Studies

Lopinavir/Ritonavir has been the subject of systematic reviews and meta-analysis studies to assess its efficacy and safety in treating COVID-19 patients . These studies provide valuable insights into the drug’s performance and side effects.

Development of Treatment Guidelines

Research on Lopinavir/Ritonavir has contributed to the development of treatment guidelines for diseases like COVID-19 . Despite controversial results of some clinical trials, some guidelines recommend the use of Lopinavir/Ritonavir for the treatment of COVID-19 .

Mechanism of Action

Target of Action

Lopinavir, also known as UNII-9BL5BH56JW or Lopinavir M-3/M-4, is an antiretroviral protease inhibitor primarily used in combination with other antiretrovirals in the treatment of HIV-1 infection . The primary target of Lopinavir is the HIV-1 protease enzyme .

Mode of Action

Lopinavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles . Lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .

Biochemical Pathways

The biochemical pathway affected by Lopinavir involves the inhibition of the HIV protease enzyme, which prevents the cleavage of the gag-pol polyproteins, thereby disrupting the process of viral replication and release from host cells . This results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

Lopinavir undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes . Co-administration with ritonavir, a potent inhibitor of CYP3A enzymes, helps to stave off Lopinavir’s biotransformation and increase plasma levels of active antiviral drug . Lopinavir is highly bound to plasma proteins (98% to 99%); it binds to both alpha-1 acid glycoprotein and albumin . It is principally metabolized and eliminated by the liver .

Result of Action

The result of Lopinavir’s action is the formation of immature, non-infectious viral particles . This inhibits the replication of the HIV-1 virus and slows down the progression of the infection .

Action Environment

The action of Lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially those that are metabolized by the same liver enzymes . Additionally, the presence of liver disease can affect the metabolism and clearance of Lopinavir .

properties

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHMHYHYDFLR-AILSMDFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333147 | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DES(2-oxo-tetrahydropyrimidinyl)-2-oxo-4-hydroxy-tetrahydropyrimidinyl lopinavir | |

CAS RN |

357275-54-8 | |

| Record name | Lopinavir metabolite M-3/M-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357275548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-OXO-TETRAHYDROPYRIMIDINYL)-2-OXO-4-HYDROXY-TETRAHYDROPYRIMIDINYL LOPINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BL5BH56JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)

![(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B1675021.png)